1-Adamantyldimethylamine 1-Adamantyldimethylamine
Brand Name: Vulcanchem
CAS No.: 3717-40-6
VCID: VC3702457
InChI: InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3
SMILES: CN(C)C12CC3CC(C1)CC(C3)C2
Molecular Formula: C12H21N
Molecular Weight: 179.3 g/mol

1-Adamantyldimethylamine

CAS No.: 3717-40-6

Cat. No.: VC3702457

Molecular Formula: C12H21N

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

1-Adamantyldimethylamine - 3717-40-6

CAS No. 3717-40-6
Molecular Formula C12H21N
Molecular Weight 179.3 g/mol
IUPAC Name N,N-dimethyladamantan-1-amine
Standard InChI InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3
Standard InChI Key NFBYCNFAXLUGBT-UHFFFAOYSA-N
SMILES CN(C)C12CC3CC(C1)CC(C3)C2
Canonical SMILES CN(C)C12CC3CC(C1)CC(C3)C2

Chemical Identity and Physical Properties

1-Adamantyldimethylamine features a distinctive molecular structure that combines the adamantane cage with a dimethylamino functional group. The compound has a molecular formula of C₁₂H₂₁N and a molecular weight of 179.3018 . It is registered with the Chemical Abstracts Service (CAS) under the registry number 3717-40-6 . The chemical structure can be represented using standardized notation systems including SMILES notation (CN(C)[C@@]12CC3CC@@HC2) and InChI key (NFBYCNFAXLUGBT-UHFFFAOYSA-N), providing universal identifiers for this compound in chemical databases .

Nomenclature and Alternative Names

1-Adamantyldimethylamine is known by several alternative names in scientific literature, reflecting various naming conventions and linguistic translations. These names include N,N-Dimethyl-1-adamantanamine, N,N-Dimethyladamantane-1-amine, N,N-Dimethyl-1-adamantylamine, and 1-(Dimethylamino)adamantane . In Japanese scientific literature, it appears as 1-アダマンチルジメチルアミン . Some research contexts also refer to it as Mrz-2/187, reflecting specific research designations . The variety of names underscores the international interest in this compound across different scientific communities and research domains.

Structural Characteristics

The structure of 1-Adamantyldimethylamine features the rigid and highly stable adamantane cage, consisting of three fused cyclohexane rings in chair conformations. This arrangement creates a unique three-dimensional structure with high symmetry and exceptional stability. The dimethylamino group (-N(CH₃)₂) is attached to one of the tertiary carbon atoms of the adamantane cage, specifically at the 1-position. This positioning of the functional group contributes to the compound's distinctive reactivity patterns and applications in various fields.

Physical Properties

The physical properties of 1-Adamantyldimethylamine are influenced by both the adamantane core and the dimethylamino functional group. The adamantane core contributes significantly to the compound's stability, melting point, and solubility characteristics, while the dimethylamino group introduces polarity and specific chemical reactivity.

Table 1: Physical Properties of 1-Adamantyldimethylamine

PropertyValueReference
Molecular FormulaC₁₂H₂₁N
Molecular Weight179.3018 g/mol
CAS Registry Number3717-40-6
InChI KeyNFBYCNFAXLUGBT-UHFFFAOYSA-N
Proton Affinity993.9 kJ/mol
Physical StateSolid (at standard conditions)

The proton affinity value of 993.9 kJ/mol indicates the compound's basicity and its ability to accept protons, which is relevant for its chemical reactivity and potential interactions with biological systems . These physical properties make 1-Adamantyldimethylamine suitable for various applications in organic synthesis and pharmacological research where stability and specific reactivity profiles are required.

Synthetic Routes and Preparation Methods

Several methods have been developed for synthesizing 1-Adamantyldimethylamine, each with its own advantages and limitations. These synthetic routes typically involve either functionalization of the adamantane core or modification of pre-existing adamantane derivatives. Understanding these synthetic pathways is essential for efficient production of the compound for research and industrial applications.

Common Laboratory Synthesis

One common approach for synthesizing 1-Adamantyldimethylamine involves the alkylation of 1-adamantanamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and typically yields the desired product with high purity. The basic reaction can be represented as:

1-Adamantanamine + 2CH₃X (X = I or OSO₃CH₃) + 2NaOH → 1-Adamantyldimethylamine + 2NaX + 2H₂O

Another synthetic route involves the reaction of 1-adamantyl halides (particularly bromides or chlorides) with dimethylamine. This approach is described in patent literature for the preparation of various N-adamantyl substituted amines . The reaction typically requires elevated temperatures (120°C to 260°C) for a period of 6 to 18 hours, with the reaction time varying inversely with the temperature . The general reaction can be represented as:

1-Adamantyl-X (X = Br, Cl) + HN(CH₃)₂ → 1-Adamantyldimethylamine + HX

Industrial Production Methods

In industrial settings, the synthesis of 1-Adamantyldimethylamine often employs more efficient one-pot processes that maximize yield while minimizing waste and production costs. These methods typically utilize catalysts and optimized reaction conditions to achieve high efficiency. The industrial process may include several steps such as alkylation, purification, and crystallization to obtain the final product with the desired level of purity.

A notable industrial application involving 1-Adamantyldimethylamine is its use as a precursor in the synthesis of 1-adamantyltrimethylammonium hydroxide. This process involves reacting 1-adamantyldimethylamine with dimethyl carbonate to produce 1-adamantyltrimethylammonium methylcarbonate, which is then further processed with calcium hydroxide or magnesium hydroxide in the presence of water to yield the desired hydroxide product . This synthetic pathway demonstrates the utility of 1-Adamantyldimethylamine as an intermediate in the preparation of more complex adamantane derivatives with specialized applications.

Chemical Reactivity

1-Adamantyldimethylamine exhibits various types of chemical reactivity, primarily associated with the dimethylamino group attached to the adamantane cage. Understanding these reaction patterns is crucial for leveraging this compound in synthetic applications and for developing novel derivatives with enhanced properties for specific applications.

Types of Reactions

1-Adamantyldimethylamine can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to N-oxide derivatives through reaction with oxidizing agents such as hydrogen peroxide or peracids. Reduction reactions can transform the tertiary amine into secondary amines, although these reactions typically require strong reducing agents and specific conditions due to the stability of the tertiary amine structure.

ReagentReaction TypeMajor ProductsConditionsReference
Hydrogen PeroxideOxidationN-oxide derivativesMild, room temperature
PeracidsOxidationN-oxide derivativesMild, controlled temperature
Lithium Aluminum HydrideReductionSecondary aminesAnhydrous, low temperature
Alkyl HalidesQuaternizationQuaternary ammonium saltsModerate temperatures
Dimethyl CarbonateMethylation1-Adamantyltrimethylammonium methylcarbonateSpecific reaction conditions
Acyl ChloridesAcylationAmide derivativesMild, base catalyst

The reaction with dimethyl carbonate is particularly noteworthy as it leads to the formation of 1-adamantyltrimethylammonium methylcarbonate, which is an intermediate in the synthesis of 1-adamantyltrimethylammonium hydroxide . This reaction demonstrates the utility of 1-Adamantyldimethylamine as a building block for more complex molecules with specialized applications in various fields.

Applications in Scientific Research

1-Adamantyldimethylamine has found numerous applications in scientific research, spanning fields from chemistry to biology and medicine. Its unique structural properties and stability make it a valuable tool for researchers investigating various phenomena and developing new technologies and therapeutics.

Applications in Chemistry

In the field of chemistry, 1-Adamantyldimethylamine serves as an important building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel compounds with unique properties. The adamantane scaffold provides a well-defined spatial arrangement of functional groups, which is valuable in studies of structure-activity relationships and in the development of molecular tools for various applications.

1-Adamantyldimethylamine is also useful in the study of reaction mechanisms, particularly those involving tertiary amines and sterically hindered nucleophiles. The adamantane cage creates a distinctive steric environment around the nitrogen atom, affecting its nucleophilicity and reactivity patterns. This makes the compound a valuable model for understanding how steric factors influence chemical reactions, providing insights that can be applied to the design of catalysts and synthetic methodologies.

Additionally, the compound has applications in supramolecular chemistry, where its rigid structure and potential for functionalization make it suitable for the construction of complex molecular architectures. The adamantane framework can serve as a building block for the creation of dendrimers, molecular cages, and other supramolecular assemblies with applications in materials science, drug delivery, and sensing technologies.

Biological Research Applications

In biological research, 1-Adamantyldimethylamine has been studied for its potential as a ligand for sigma receptors. Sigma receptors are a unique class of proteins that are involved in various physiological processes, including cell signaling, ion channel regulation, and neurotransmitter modulation. The interaction of 1-Adamantyldimethylamine with these receptors has implications for understanding neurological processes and developing treatments for conditions affecting the central nervous system.

The compound's interaction with sigma-1 receptors is particularly notable, as these receptors modulate various proteins, including N-methyl-D-aspartate receptors and calcium ion channels. Through these interactions, 1-Adamantyldimethylamine can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes and developing potential therapeutic interventions for various diseases.

Furthermore, 1-Adamantyldimethylamine exhibits specific subcellular localization, particularly to the endoplasmic reticulum and mitochondria. This localization pattern is relevant to its biological activity and provides opportunities for studying organelle-specific processes and developing targeted therapeutic approaches. Researchers can leverage this property to investigate the roles of these organelles in cellular function and disease mechanisms.

Biochemical Properties and Molecular Mechanisms

Understanding the biochemical properties and molecular mechanisms of 1-Adamantyldimethylamine is crucial for elucidating its effects on biological systems and developing applications in medicine and biotechnology. These properties determine how the compound interacts with biomolecules, cells, and tissues, influencing its potential therapeutic applications and toxicological profile.

Interactions with Sigma Receptors

1-Adamantyldimethylamine has been studied for its interactions with sigma receptors, which are involved in various physiological processes. Sigma receptors are a unique class of proteins that were initially considered a type of opioid receptor but are now recognized as distinct entities with unique pharmacological profiles. They are divided into two main subtypes: sigma-1 and sigma-2 receptors.

The interaction of 1-Adamantyldimethylamine with sigma-1 receptors is particularly significant. Sigma-1 receptors are located primarily in the endoplasmic reticulum and function as chaperone proteins that modulate various cellular processes. By binding to these receptors, 1-Adamantyldimethylamine can influence calcium signaling, neurotransmitter release, and other cellular functions. These effects have implications for neurological processes and potential therapeutic applications in neurological and psychiatric disorders.

Table 3: Biochemical Interactions of 1-Adamantyldimethylamine

TargetInteraction TypeBiological EffectPotential ApplicationsReference
Sigma-1 ReceptorsLigand bindingModulation of calcium signaling, neurotransmitter releaseNeurological disorders, pain management
Calcium Ion ChannelsIndirect modulation via sigma receptorsAltered calcium influx, neuronal excitabilityEpilepsy, neuropathic pain
NMDA ReceptorsIndirect modulationModified glutamatergic transmissionNeurodegenerative diseases, stroke
Endoplasmic ReticulumLocalization, interaction with chaperonesInfluence on protein folding, stress responsesCell protection, neurodegenerative diseases
MitochondriaLocalization, influence on functionEffects on energy metabolism, apoptosisMitochondrial disorders, cancer

Cellular Effects and Signaling Pathways

The interactions of 1-Adamantyldimethylamine with sigma receptors and other cellular targets lead to various downstream effects on cellular function and signaling pathways. These effects include changes in calcium homeostasis, alterations in neurotransmitter release and receptor activity, modifications in protein folding and trafficking, and influences on gene expression patterns.

Through its interaction with sigma-1 receptors, 1-Adamantyldimethylamine can modulate the activity of various ion channels, including calcium channels, potassium channels, and sodium channels. These modulations affect neuronal excitability, neurotransmitter release, and synaptic plasticity, with implications for neurological function and potential therapeutic applications in neurological and psychiatric disorders.

Additionally, the compound may influence cellular stress responses and protective mechanisms. Sigma-1 receptors are involved in cellular responses to various stressors, including oxidative stress, endoplasmic reticulum stress, and mitochondrial dysfunction. By modulating these receptors, 1-Adamantyldimethylamine may influence cellular resilience and adaptation to stress, which could be relevant for conditions involving cellular stress and damage, such as neurodegenerative diseases and ischemic injuries.

Comparison with Related Compounds

To better understand the unique properties and applications of 1-Adamantyldimethylamine, it is valuable to compare it with related adamantane derivatives. This comparison highlights the structural features that contribute to the compound's distinctive characteristics and applications in various fields.

Structural and Functional Comparison

Several adamantane derivatives share structural similarities with 1-Adamantyldimethylamine but differ in their functional groups and applications. Notable examples include amantadine (1-adamantylamine), memantine (3,5-dimethyladamantan-1-amine), and rimantadine (1-(1-adamantyl)ethanamine). These compounds have established applications in medicine, particularly as antiviral agents and treatments for neurological disorders.

Table 4: Comparison of 1-Adamantyldimethylamine with Related Adamantane Derivatives

CompoundStructurePrimary ApplicationsKey DifferencesReference
1-AdamantyldimethylamineAdamantane with -N(CH₃)₂ at 1-positionResearch tool, building block for synthesis, potential neuroprotective agentTertiary amine functionality, specific receptor interactions
Amantadine (1-Adamantylamine)Adamantane with -NH₂ at 1-positionAntiviral (influenza), antiparkinsonianPrimary amine functionality, established clinical use
MemantineAdamantane with -NH₂ at 1-position and methyl groups at 3,5-positionsTreatment of Alzheimer's disease, NMDA receptor antagonistAdditional methyl groups, specific receptor affinity
RimantadineAdamantane with -NH-CH(CH₃) at 1-positionAntiviral (influenza A)Secondary amine with additional methyl group, different receptor binding

The structural differences between these compounds, particularly in their amine functionalities, lead to variations in their physicochemical properties, receptor interactions, and biological activities. 1-Adamantyldimethylamine, with its tertiary amine group, exhibits distinct chemical reactivity and receptor binding patterns compared to the primary amine in amantadine or the secondary amine in rimantadine.

Industrial Applications

Beyond its research applications, 1-Adamantyldimethylamine has found utility in various industrial sectors, where its unique properties contribute to the development of advanced materials and processes. These applications leverage the compound's stability, structural features, and chemical reactivity to address specific industrial challenges and create products with enhanced performance characteristics.

Polymer and Materials Science

In the field of polymer and materials science, 1-Adamantyldimethylamine is utilized in the production of high-performance polymers and materials. The rigid adamantane core can be incorporated into polymer structures to enhance their mechanical strength, thermal stability, and chemical resistance. This incorporation can lead to materials with improved performance in demanding applications, such as high-temperature environments, corrosive conditions, or situations requiring exceptional mechanical properties.

The compound can also serve as a cross-linking agent in polymer synthesis, creating networks with enhanced stability and mechanical properties. The tertiary amine functionality can participate in various polymerization reactions, including cationic polymerization and Michael addition reactions, providing versatility in polymer design and synthesis. These applications contribute to the development of advanced materials for electronics, automotive components, aerospace applications, and other high-performance industries.

Additionally, 1-Adamantyldimethylamine can be used to modify surface properties of materials through grafting or coating processes. The incorporation of adamantane moieties can alter surface hydrophobicity, adhesion properties, and chemical resistance, leading to materials with tailored surface characteristics for specific applications. These modifications are valuable in fields such as coatings, adhesives, and interface engineering.

Current Research and Future Perspectives

Research on 1-Adamantyldimethylamine continues to evolve, with new applications and insights emerging from various fields. Current research trends and future perspectives highlight the compound's ongoing significance and potential for novel applications in science, medicine, and industry.

Recent Advances

Recent research on 1-Adamantyldimethylamine and related compounds has focused on their potential neuroprotective effects, particularly through modulation of sigma receptors and other neuronal targets. Studies have investigated the compound's ability to protect neurons from various forms of stress and damage, including oxidative stress, excitotoxicity, and ischemic injury. These investigations may lead to the development of new therapeutic approaches for neurodegenerative diseases, stroke, and traumatic brain injury.

Additionally, advances in synthetic methodologies have enabled the preparation of novel derivatives of 1-Adamantyldimethylamine with enhanced properties for specific applications. These derivatives include compounds with modified adamantane scaffolds, alternative amine functionalities, and additional functional groups that confer specific properties or targeting capabilities. These synthetic advances expand the range of potential applications for adamantane-based compounds in various fields.

Furthermore, research on the incorporation of 1-Adamantyldimethylamine and its derivatives into advanced materials has led to the development of polymers, coatings, and nanostructures with improved performance characteristics. These materials leverage the unique structural and chemical properties of the adamantane scaffold to address specific challenges in materials science, including thermal stability, chemical resistance, and mechanical strength.

Challenges and Opportunities

Despite its promising properties and applications, research on 1-Adamantyldimethylamine faces several challenges that need to be addressed in future studies. One significant challenge is the limited solubility of adamantane derivatives in aqueous environments, which can restrict their applications in biological systems and certain industrial processes. Developing strategies to enhance the solubility and bioavailability of these compounds, such as formulation approaches, prodrug design, and structural modifications, could overcome this limitation and expand their potential applications.

Another challenge is the need for more efficient and sustainable synthetic routes for producing 1-Adamantyldimethylamine and its derivatives. Current methods often require harsh conditions, toxic reagents, or multiple steps, limiting the scalability and environmental friendliness of production. Developing green chemistry approaches, catalytic methods, and one-pot syntheses could improve the efficiency and sustainability of producing these compounds for research and industrial applications.

These challenges also present opportunities for innovation and discovery. Addressing the solubility and synthetic challenges could lead to new methodologies and technologies with broader applications beyond adamantane chemistry. Additionally, the unique properties of 1-Adamantyldimethylamine and its derivatives provide opportunities for developing novel therapeutic agents, advanced materials, and chemical tools that address unmet needs in medicine, industry, and scientific research.

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179.3010 g/mol